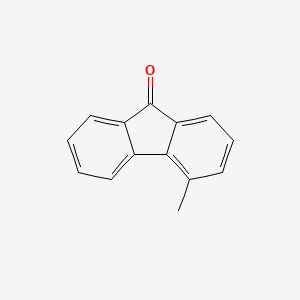

Methylfluorenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79147-47-0 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methylfluoren-9-one |

InChI |

InChI=1S/C14H10O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14(12)15/h2-8H,1H3 |

InChI Key |

QCVMLXNTSUFLGI-UHFFFAOYSA-N |

SMILES |

CC1=C2C3=CC=CC=C3C(=O)C2=CC=C1 |

Canonical SMILES |

CC1=C2C3=CC=CC=C3C(=O)C2=CC=C1 |

Other CAS No. |

79147-47-0 |

Origin of Product |

United States |

Synthetic Methodologies for Methylfluorenone and Its Derivatives

Classical and Established Synthetic Routes

The traditional synthesis of methylfluorenone and its analogs relies on well-established reactions that have been refined over time. These methods are fundamental to the construction of the core fluorenone structure.

Intramolecular Friedel-Crafts-Type Acylation for Fluorenone Scaffold Construction

Intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of polycyclic aromatic ketones, including fluorenones. rsc.org This reaction involves the cyclization of a biarylcarboxylic acid or its corresponding acyl chloride, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a protic acid like polyphosphoric acid. researchgate.netresearchgate.net The electrophilic acylium ion, generated from the acyl chloride and Lewis acid, attacks the adjacent aromatic ring to form the fused tricyclic system of fluorenone. researchgate.net

The synthesis of acetyl-9H-fluorenes, which are precursors to various this compound isomers, has been effectively achieved through Friedel-Crafts acetylation of 9H-fluorene. researchgate.netruc.dk The reaction conditions, such as the choice of solvent and the molar ratio of reactants, significantly influence the product distribution and yield. researchgate.netruc.dk For instance, the acetylation of 9H-fluorene with acetyl chloride and aluminum chloride can yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene. researchgate.net

Table 1: Effect of Solvent on Friedel-Crafts Acetylation of 9H-Fluorene

| Solvent | 2-Acetyl-9H-fluorene Yield (%) | 4-Acetyl-9H-fluorene Yield (%) | 2,7-Diacetyl-9H-fluorene Yield (%) |

| Dichloroethane | High | Low | - |

| Carbon Disulfide | High | Low | 5-11 |

| Nitromethane | Low | Low | - |

| Data derived from studies on the Friedel-Crafts acetylation of 9H-fluorene, which serves as a model for this compound synthesis. researchgate.net |

The reaction proceeds with high selectivity, and by controlling the conditions, specific isomers can be favored. ruc.dk For example, using an excess of the acylating agent and catalyst at elevated temperatures in solvents like dichloroethane or carbon disulfide can lead to the formation of diacetylated products in high yields. researchgate.netruc.dk

Oxidative Transformations of Fluorenols and Fluorenes

The oxidation of fluorene (B118485) and its alcohol derivative, fluorenol, provides a direct route to the fluorenone core structure. Various oxidizing agents can be employed for this transformation. A common laboratory method involves the oxidation of 9-fluorenol to 9-fluorenone (B1672902) using sodium hypochlorite (B82951) (NaOCl) in the presence of glacial acetic acid. The active oxidizing species is believed to be the "Cl+" equivalent, generated from the interaction of NaOCl and acetic acid. researchgate.net

Another approach is the air oxidation of fluorene compounds in the presence of a base. For instance, fluorene can be oxidized to 9-fluorenone with high yield and purity by stirring it in tetrahydrofuran (B95107) (THF) with potassium hydroxide (B78521) (KOH) under normal atmospheric conditions. reddit.comwikipedia.org This method is notable for its mild reaction conditions and the recyclability of the solvent. reddit.com The reactivity of fluorene derivatives in oxidation reactions can be enhanced compared to the parent fluorene.

Table 2: Conditions for the Oxidation of Fluorene to 9-Fluorenone

| Starting Material | Oxidizing System | Solvent | Temperature | Yield (%) | Purity (%) |

| Fluorene | Air / KOH | Tetrahydrofuran | Room Temperature | 98-99 | 99-99.5 |

| 2-Nitrofluorene | Air / KOH | Tetrahydrofuran | Room Temperature | High | High |

| 9-Fluorenol | NaOCl / Acetic Acid | Acetone | ~50°C | - | - |

| Data compiled from various reported oxidation methods for fluorene and its derivatives. reddit.comwikipedia.org |

The choice of the specific fluorene precursor, such as 2-nitrofluorene, allows for the synthesis of substituted fluorenones like 2-nitro-9-fluorenone (B187283) under similar mild, air-oxidation conditions. reddit.com

Pschorr Cyclization Approaches to Fluorenones

The Pschorr cyclization is a classical method for the synthesis of polycyclic aromatic compounds. thieme.deorganic-chemistry.org The reaction involves the intramolecular cyclization of an aryldiazonium salt, which is typically generated in situ from a corresponding aromatic amine. thieme.deorganic-chemistry.org This cyclization is often catalyzed by copper powder or copper salts. thieme.deorganic-chemistry.orglibretexts.org The key step is the formation of an aryl radical, which then attacks an adjacent aromatic ring to form the new cyclic structure. thieme.delibretexts.org

While the Pschorr reaction is well-known for the synthesis of phenanthrenes, it can be adapted for the preparation of fluorenones. researchgate.netorganic-chemistry.org The starting material would be an appropriately substituted 2-aminobenzophenone (B122507) derivative. Diazotization of the amino group, followed by copper-catalyzed cyclization, would lead to the formation of the fluorenone scaffold. Although the yields of the Pschorr reaction can sometimes be moderate, it offers a valuable route to specifically substituted fluorenones. thieme.delibretexts.org The reaction has a good atom economy as nitrogen gas is the primary byproduct. thieme.de

Multi-Step Conversions from Substituted Fluorenones (e.g., 3-Methylfluorenone to Ester Derivatives)

Substituted fluorenones, such as 3-methylfluorenone, can serve as starting materials for the synthesis of more complex derivatives, including esters. A common strategy for introducing an ester group onto an aromatic ring involves a multi-step sequence.

One plausible pathway begins with the functionalization of the methyl group on 3-methylfluorenone. This could involve, for example, a radical bromination to form 3-(bromomethyl)fluorenone. Subsequent conversion of the bromomethyl group to a nitrile, followed by hydrolysis, would yield 3-fluorenone-carboxylic acid. This carboxylic acid can then be converted to its corresponding ester derivative through standard esterification methods. organic-chemistry.orgyoutube.com

A widely used method for esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org For the synthesis of a methyl ester, the carboxylic acid would be reacted with methanol. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. organic-chemistry.org Transesterification, the conversion of one ester to another by reaction with an alcohol, is another viable method. researchgate.net

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions have been particularly prominent in the synthesis of fluorenone derivatives.

Palladium-Catalyzed C-H Bond Functionalization for Fluorenone Derivatives

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of complex aromatic systems, including fluorenones. rsc.org These methods often offer higher efficiency and broader substrate scope compared to classical routes. One strategy involves the palladium-catalyzed cyclization of 2'-halo-diarylmethanes through the activation of an arylic C-H bond, leading to the formation of fluorene derivatives. rsc.org

Another approach is the palladium-catalyzed synthesis of fluorenones from benzaldehydes and aryl iodides, which proceeds through a C(sp²)–H functionalization cascade. core.ac.uk Nitrile-directed C–H bond activation is another effective strategy, where a 2-arylbenzonitrile undergoes palladium-catalyzed C-H activation followed by insertion of the nitrile group to form the fluorenone. nih.gov A dual cascade reaction between a substituted benzonitrile (B105546) and an aryl iodide can also yield fluorenones. nih.gov

Table 3: Examples of Palladium-Catalyzed Synthesis of Fluorenone Derivatives

| Starting Materials | Catalyst System | Reaction Type | Yield (%) |

| 2-Arylbenzonitrile | Pd(MeCN)₂Cl₂ / AgTFA | Nitrile-directed C-H activation | 43-90 |

| Substituted benzonitrile and aryl iodide | Pd(MeCN)₂Cl₂ / Ag₂O | Dual C-H activation cascade | 32-67 |

| 2'-Halo-diarylmethanes | Palladium catalyst | C-H activation/cyclization | Good to excellent |

| Benzaldehydes and aryl iodides | Pd(II) catalyst | C(sp²)-H functionalization cascade | - |

| Data from various studies on palladium-catalyzed fluorenone synthesis. rsc.orgcore.ac.uknih.gov |

These palladium-catalyzed methods are often compatible with a wide range of functional groups, allowing for the synthesis of a diverse array of substituted fluorenones. core.ac.uk The reactions can sometimes be performed under relatively mild conditions.

ortho-Arylation/Cyclization Sequences (e.g., N-Propyl Benzamides to Fluorenones)

A notable strategy for constructing the fluorenone skeleton involves a palladium-catalyzed ortho-arylation of N-alkyl benzamides followed by an intramolecular cyclization. This sequence provides a direct route to fluorenones from readily available starting materials.

In a representative transformation, N-propyl-2-iodobenzamide can be coupled with an aryl partner, which is then cyclized to form the tricyclic fluorenone system. The N-propyl group plays a crucial role in directing the initial C-H activation step. Research has demonstrated that rhodium catalysis can also be effective for such transformations. For instance, the reaction of N-methoxybenzamides with internal alkynes, catalyzed by rhodium, can lead to the formation of fluorenones through a C-H/C-C bond cleavage sequence. This method is versatile, allowing for the synthesis of various substituted fluorenones by changing the substituents on the benzamide (B126) or the alkyne coupling partner. The process typically involves an initial ortho-alkenylation followed by an intramolecular cyclization to yield the fluorenone product.

Detailed studies have explored the reaction mechanism, which is thought to proceed through a rhodacycle intermediate. This intermediate undergoes insertion of the alkyne, followed by reductive elimination and subsequent intramolecular cyclization to afford the final fluorenone product.

Advanced Catalytic Oxidation Methods

The oxidation of fluorenes to their corresponding fluorenones is a fundamental transformation. Advanced catalytic methods, particularly those employing aerobic oxidation, have been developed to enhance the efficiency and sustainability of this process.

Graphene-based materials have emerged as promising supports for catalysts due to their high surface area and unique electronic properties. Alkaline catalysts supported on graphene have been successfully employed for the aerobic oxidation of 9H-fluorenes. In these systems, molecular oxygen serves as the terminal oxidant, making the process environmentally benign.

The catalyst often consists of an alkaline component, such as potassium hydroxide (KOH), supported on a modified graphene support. The reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. The graphene support is not merely an inert carrier; it actively participates in the catalytic cycle. It is believed to facilitate the activation of both the fluorene C-H bond and molecular oxygen. The alkaline nature of the catalyst promotes the deprotonation of the fluorene at the C9 position, generating a carbanion that is susceptible to oxidation.

The efficiency of these catalysts is high, with studies reporting excellent yields of fluorenones for a range of substituted 9H-fluorenes. The reaction conditions are generally mild, and the catalyst can often be recovered and reused, adding to the economic and environmental benefits of the method.

| Substrate | Product | Yield (%) |

| 9H-Fluorene | 9-Fluorenone | >99 |

| 2-Methyl-9H-fluorene | 2-Methyl-9-fluorenone | 98 |

| 2,7-Dibromo-9H-fluorene | 2,7-Dibromo-9-fluorenone | >99 |

Table 1: Aerobic oxidation of substituted 9H-fluorenes using a graphene-supported alkaline catalyst. Data sourced from studies on catalytic oxidation.

The transition from laboratory-scale experiments to large-scale industrial production is a critical aspect of synthetic chemistry. For the catalytic oxidation of fluorenes, several studies have focused on developing processes suitable for preparative scales. These studies aim to optimize reaction parameters to maximize yield and purity while ensuring safety and cost-effectiveness.

Large-scale preparations often favor heterogeneous catalysts, such as the aforementioned graphene-supported systems, due to the ease of separation from the reaction mixture and potential for recycling. In a typical large-scale setup, a reactor is charged with the fluorene substrate, the catalyst, and a suitable solvent. The mixture is then heated and stirred under a continuous flow of air or oxygen.

Key considerations for large-scale synthesis include efficient heat and mass transfer, catalyst stability over multiple cycles, and product isolation procedures. For instance, a study on the oxidation of fluorene catalyzed by cobalt-based catalysts demonstrated the scalability of the process, achieving high yields on a multigram scale. The product, 9-fluorenone, could be easily isolated by filtration and crystallization. The robustness of the catalyst and the simplicity of the workup procedure are paramount for the industrial viability of such methods.

Synthesis of Substituted Methylfluorenones and Related Fluorene Derivatives

The synthesis of specifically substituted fluorenones often requires the preparation of correspondingly substituted fluorene precursors. The introduction of alkyl groups, such as methyl, at specific positions on the fluorene ring is a key step in accessing a variety of this compound isomers.

The synthesis of 4,5-disubstituted fluorenes is of particular interest as these compounds can serve as precursors to highly substituted fluorenones with unique electronic and steric properties. The steric hindrance imposed by the substituents at the 4 and 5 positions can influence the conformation and reactivity of the molecule.

One effective method for the synthesis of 4,5-dialkylfluorenes involves the reductive cyclization of 2,2',6,6'-tetrasubstituted biphenyls. For example, 2,2'-bis(bromomethyl)-6,6'-dimethylbiphenyl can be cyclized using a reducing agent, such as sodium iodide, to yield 4,5-dimethyl-9H-fluorene. This precursor can then be oxidized to the corresponding 4,5-dimethyl-9-fluorenone.

Another approach involves the Suzuki cross-coupling reaction. The coupling of 2-bromo-1,3-dialkylbenzene with a suitable boronic acid derivative can provide a biphenyl (B1667301) intermediate, which can then be subjected to intramolecular Friedel-Crafts-type cyclization to form the fluorene core. This method allows for a modular synthesis, where the substitution pattern can be easily varied. The synthesis of 4,5-diazafluorene (B6599424) derivatives has also been reported, highlighting the versatility of modern synthetic methods in creating a wide range of fluorene analogues.

| Precursor | Product | Method |

| 2,2'-Bis(bromomethyl)-6,6'-dimethylbiphenyl | 4,5-Dimethyl-9H-fluorene | Reductive Cyclization |

| 2-Bromo-1,3-dimethylbenzene | Substituted Biphenyl Intermediate | Suzuki Coupling |

| 3,3'-Dibromo-2,2'-bipyridine | 4,5-Diazafluorene | Palladium-catalyzed Cyclization |

Table 2: Synthetic routes to 4,5-disubstituted fluorene analogues.

Reaction Mechanisms and Mechanistic Investigations of Methylfluorenone Transformations

Elucidation of Intramolecular Cyclization Pathways

The formation of the fluorenone scaffold, including methylated derivatives, can be achieved through intramolecular radical cyclization. These methods offer an alternative to traditional acid-mediated or transition-metal-catalyzed routes. One prominent strategy involves the oxidative cyclization of functionalized biphenyl (B1667301) precursors.

Research has demonstrated the efficacy of using radical initiators like tert-butyl hydroperoxide (TBHP) to synthesize fluorenones from precursors such as 2-(aminomethyl)biphenyls. nih.gov The proposed mechanism for a TBHP-mediated cyclization begins with the generation of a tert-butoxy (B1229062) radical. This radical abstracts a hydrogen atom from the precursor, leading to the formation of a benzylic or related radical on the biphenyl backbone. This is followed by an intramolecular cyclization where the radical attacks the adjacent aromatic ring, forming a new carbon-carbon bond and creating a tricyclic radical intermediate. The final step involves oxidation or hydrogen abstraction to yield the stable fluorenone product. nih.gov

Another pathway involves the formation of an acyl radical from biarylcarboxylic acids, which then undergoes a rapid intramolecular cyclization. organic-chemistry.org Similarly, phenyl-type radicals generated during the oxidation of boronate probes have been shown to undergo intramolecular cyclization to produce fluorenone. nih.govacs.org In this mechanism, a 2-aroylaryl radical is formed, which then attacks the adjacent phenyl ring to forge the five-membered ring characteristic of the fluorenone core. acs.org The efficiency and yield of these radical cyclizations can be influenced by the choice of oxidant, solvent, and the specific functional groups present on the biphenyl starting material. nih.gov

| Precursor Type | Radical Initiator/Method | Key Intermediate | Ref. |

| 2-(Aminomethyl)biphenyls | tert-Butyl hydroperoxide (TBHP) | Benzylic radical | nih.gov |

| Biarylcarboxylic acids | Photoredox catalysis | Acyl radical | organic-chemistry.org |

| Benzophenone-2-boronic acid | Peroxynitrite (ONOO⁻) | 2-Aroylaryl radical | nih.govacs.org |

Mechanistic Aspects of Derivative Transformations

Fluorenol and its derivatives, such as methylfluorenol, can undergo acid-catalyzed substitution reactions. A typical example is the conversion of 9-fluorenol to 9-alkoxyfluorene in the presence of an acid catalyst and an alcohol. chegg.com The mechanism is initiated by the protonation of the hydroxyl group on the fluorenol by the acid catalyst (e.g., H₂SO₄). This protonation converts the poor leaving group (-OH) into a much better leaving group (-OH₂⁺).

Following protonation, the water molecule departs, leading to the formation of a fluorenyl carbocation intermediate at the C9 position. acs.orgnih.gov This carbocation is a key reactive intermediate in the process. Subsequently, a nucleophile, such as an alcohol molecule (e.g., methanol), attacks the electrophilic carbocation. The final step involves deprotonation of the newly added group by a weak base (like water or the alcohol solvent) to yield the final substitution product (e.g., 9-methoxyfluorene) and regenerate the acid catalyst. chegg.com

Nucleophilic substitution reactions at the C9 position of fluorenol derivatives can theoretically proceed via either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The distinction between these pathways is determined by factors such as the structure of the substrate, the strength of the nucleophile, and the solvent properties. chemistrytalk.orgmasterorganicchemistry.com

The Sₙ1 reaction is a two-step process where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored by tertiary and secondary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents that can stabilize both the carbocation and the leaving group. chemistrytalk.orglibretexts.org Given that the C9 position in fluorenol is a secondary carbon and can form a resonance-stabilized (though antiaromatic) carbocation, the Sₙ1 pathway is highly plausible, especially under acidic conditions with weak nucleophiles like alcohols or water. chegg.com

The Sₙ2 reaction is a one-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored by primary and less sterically hindered secondary substrates, strong nucleophiles, and polar aprotic solvents. chemistrytalk.orglibretexts.org For a fluorenol derivative, an Sₙ2 reaction would be less likely under typical acid-catalyzed solvolysis conditions due to the use of weak nucleophiles and the relative stability of the potential fluorenyl carbocation.

The following table summarizes the key distinctions:

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate | Favored by 3°, 2°, resonance-stabilized | Favored by Methyl, 1°, 2° |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, RO⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

The 9-fluorenyl cation is a classic example of an antiaromatic system. rsc.org According to Hückel's rule, its central five-membered ring contains 4n π-electrons (where n=1), which results in destabilization in its electronic ground state. rsc.orgnih.gov This antiaromatic character makes the fluorenyl carbocation a highly reactive and generally short-lived intermediate. nih.gov

Acid-Catalyzed Substitution Reactions of Fluorenol Derivatives

Catalytic Reaction Mechanisms

The synthesis of methylfluorenone and its parent compound, fluorenone, can be accomplished through various catalytic pathways. These methods are often more efficient and environmentally benign than stoichiometric reactions.

Acid Catalysis: A well-established method is the strong acid-catalyzed intramolecular cyclization of biphenyl-2-carboxylic acid derivatives. researchgate.netchemrxiv.orgresearchgate.net This reaction proceeds via an intramolecular Friedel-Crafts acylation. The acid catalyst activates the carboxylic acid (or its derivative, like an ester or acyl chloride), leading to the formation of an acylium ion. This electrophilic species then attacks the adjacent aromatic ring, resulting in cyclization and subsequent dehydration to form the fluorenone product. chemrxiv.org

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for fluorenone synthesis. One approach is the cyclocarbonylation of o-halobiaryls in the presence of carbon monoxide. organic-chemistry.org Another method involves a palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds through an addition reaction followed by a cyclization via C-H activation and oxidation. acs.org

Copper: Copper-catalyzed oxidation of fluorene (B118485) to fluorenone using molecular oxygen as the oxidant has been developed as a green chemistry approach. globethesis.com These reactions are often performed in water with the aid of water-soluble ligands to enhance catalyst and substrate solubility. globethesis.com

Nickel: Nickel catalysts have been employed for the C-alkylation of 9-fluorenone (B1672902) hydrazone with alcohols, providing a route to 9-monoalkylated fluorene derivatives. figshare.com

Gold: Gold-catalyzed oxidation/C-H activation/cyclization of 2-diazo benzophenones has been shown to produce fluorenone derivatives in good yields. researchgate.netresearchgate.net

These catalytic methods demonstrate the versatility of modern synthetic chemistry in constructing the fluorenone core, allowing for the introduction of various substituents, including methyl groups.

Understanding Palladium-Catalyzed C-H Bond Functionalization Mechanisms

Palladium-catalyzed C-H bond functionalization is a powerful strategy for the synthesis and modification of complex organic molecules, including fluorenone derivatives. researchgate.net These reactions offer a direct and efficient route to form new carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. researchgate.netnih.gov The mechanism of these transformations is intricate, often proceeding through a catalytic cycle involving the palladium catalyst in different oxidation states.

A common mechanistic pathway begins with the coordination of the palladium catalyst, typically a Pd(II) species, to the aromatic substrate. sci-hub.se In the context of synthesizing substituted fluorenones, this could involve a biphenyl precursor. The key C-H activation step is often facilitated by a directing group on the substrate, which positions the palladium catalyst in proximity to a specific C-H bond, ensuring high regioselectivity. nih.govrsc.org This step typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.

Following the C-H activation, the subsequent steps can vary. In cross-coupling reactions, an oxidative addition of an aryl halide to the palladacycle may occur, leading to a Pd(IV) intermediate. sci-hub.se This is followed by reductive elimination, which forms the new C-C bond and regenerates the active Pd(II) catalyst, allowing the cycle to continue. sci-hub.se For instance, the synthesis of fluorenones has been achieved through the palladium-catalyzed cyclocarbonylation of o-halobiaryls, where carbon monoxide is inserted into the palladium-carbon bond before reductive elimination. organic-chemistry.org

Control over site selectivity is a major challenge and area of research in C-H functionalization. nih.gov Strategies to achieve this include:

Substrate-Based Control: Utilizing directing groups that guide the catalyst to a specific C-H bond. Functionalizations tend to occur at the least sterically hindered ortho C-H bond relative to the directing group. nih.gov

Catalyst-Based Control: Modifying the ligands on the palladium catalyst to tune its electronic and steric properties, thereby influencing which C-H bond is activated. nih.gov

The synthesis of fluorenones from benzaldehydes and aryl iodides using a transient directing group like anthranilic acid exemplifies the elegance of this chemistry. acs.org The process involves a cascade of C-H functionalization steps, demonstrating the utility of palladium catalysis in building the complex fluorenone core. acs.org

Mechanistic Insights into Graphene-Supported Catalyst Action in Oxidations

Graphene and its derivatives have emerged as highly effective supports for catalysts due to their large surface area, unique electronic properties, and mechanical stability. researchgate.netuo.edu.cu In the oxidation of fluorene derivatives to fluorenones, graphene-supported catalysts demonstrate significant advantages. nih.gov For example, a composite of potassium hydroxide (B78521) (KOH) supported on graphene can efficiently catalyze the aerobic oxidation of 9H-fluorenes to 9-fluorenones at room temperature. nih.govresearchgate.net

The mechanism of this graphene-supported oxidation involves several key steps. The graphene support enhances the dispersion and solubility of the alkaline catalyst (KOH) in the solvent, such as N,N-dimethylformamide (DMF). researchgate.net This increased basicity facilitates the deprotonation of the 9H-fluorene at the C9 position, which is acidic, to form a fluorenyl anion. researchgate.net

The proposed mechanism is as follows:

Deprotonation: The base (KOH), activated by the graphene support, abstracts a proton from the 9H-fluorene to generate a fluorenyl anion.

Reaction with Oxygen: The fluorenyl anion then reacts with molecular oxygen (from the air) in an electron transfer process.

Formation of Product: Subsequent steps lead to the formation of the 9-fluorenone product.

The catalyst system is robust, allowing for simple work-up procedures and the recycling and reuse of both the solvent and the catalyst. nih.govresearchgate.net The role of graphene is not merely as a passive support; it actively participates in enhancing the catalytic activity. mdpi.com Doping graphene with heteroatoms like nitrogen can further boost catalytic performance by creating active sites that facilitate oxidation pathways. mdpi.comnih.gov The interaction between the metal catalyst particles and the graphene support can lead to synergistic effects, improving both activity and selectivity in oxidation reactions. researchgate.net

General Principles of Catalysis in Organic Reactions

In the context of fluorenone synthesis, transition-metal catalysis is particularly prominent. researchgate.net Metals like palladium, rhodium, and copper are frequently used to facilitate reactions such as C-C bond formation and C-H activation. organic-chemistry.orgresearchgate.net The general mechanism for transition metal-catalyzed reactions often involves a catalytic cycle with the metal center undergoing changes in its oxidation state and coordination environment. mdpi.com Key steps in these cycles can include oxidative addition, reductive elimination, migratory insertion, and transmetalation.

Acid-base catalysis is also relevant. For example, the cyclization of diphenic acid to form fluorenone can be catalyzed by strong acids. researchgate.net The catalyst protonates a carbonyl group, making it more electrophilic and susceptible to intramolecular attack, thereby facilitating the ring closure.

The effectiveness of a catalyst is determined by several factors, including its ability to selectively bind to the substrate(s), stabilize the transition state, and readily release the product(s). nih.gov The choice of catalyst, solvent, and reaction conditions can profoundly influence the reaction's outcome, including its rate, yield, and stereoselectivity. nih.gov

Isotopic Studies and Kinetic Analysis in Reaction Mechanism Determination

Application of Deuterium (B1214612) Tracer Studies

Deuterium tracer studies are a cornerstone of mechanistic organic chemistry, primarily through the investigation of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes, such as replacing hydrogen (H) with deuterium (D). wikipedia.org By comparing the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), a KIE value (kH/kD) is obtained.

This value provides crucial information about the rate-determining step (RDS) of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the bond to the isotopically substituted atom is being broken or formed in the RDS. princeton.eduyoutube.com This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. youtube.com

For a hypothetical reaction involving the functionalization of a this compound precursor, such as the oxidation of a methyl-substituted 9H-fluorene, a deuterium tracer study could be designed as follows:

Synthesis: Synthesize the methylfluorene precursor and its deuterated analogue, where the hydrogens at the C9 position are replaced with deuterium.

Kinetic Measurement: Measure the rates of oxidation for both the non-deuterated and deuterated substrates under identical conditions.

Analysis: If a large primary KIE is observed, it would provide strong evidence that the cleavage of the C-H bond at the C9 position is the rate-determining step in the oxidation mechanism. nih.gov

Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the reaction center. wikipedia.org

Carbon-13 Isotope Studies for Reaction Following

Carbon-13 (¹³C) isotope studies are a powerful tool for tracing the pathways of carbon atoms through a reaction sequence. nih.gov By strategically labeling a reactant molecule with ¹³C, an isotope with a natural abundance of only about 1.1%, chemists can follow the fate of the labeled carbon atom into the products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

This method is invaluable for elucidating complex reaction mechanisms and biosynthetic pathways. nih.gov For example, in the synthesis of fluorenols, which are precursors to fluorenones, ¹³C-labeled starting materials can be used to verify the proposed reaction pathway. nih.gov A synthetic route employing palladium-catalyzed cross-coupling and one-carbon homologation strategies was used to create ¹³C-labeled fluorenols. nih.gov The presence and position of the ¹³C label in the final product can be unequivocally identified, confirming that the carbon skeleton was assembled as predicted by the proposed mechanism.

The general application involves:

Synthesis of Labeled Precursor: A starting material is synthesized or obtained that contains a ¹³C atom at a specific position.

Reaction: The labeled precursor is subjected to the reaction under investigation.

Product Analysis: The products are isolated and analyzed by MS to detect the mass increase corresponding to the ¹³C label and by ¹³C NMR to determine the exact location of the label within the molecule's structure.

This technique provides direct evidence of bond formations and rearrangements, making it a definitive method for mapping out reaction pathways. researchgate.net

Determination of Observed First-Order Rate Constants and Correlation with Hammett Parameters

Kinetic analysis is fundamental to understanding reaction mechanisms, and the determination of rate constants provides quantitative data on how a reaction's rate is affected by reactant concentrations. For many reactions, if the concentration of one reactant is kept in large excess, the reaction can be treated as a pseudo-first-order process, where the rate depends on the concentration of only one reactant. The pseudo-first-order rate constant (k_obs) can be determined by monitoring the change in concentration of a reactant or product over time. iitd.ac.in

The Hammett equation provides a powerful means to correlate reaction rates with the electronic properties of substituents on an aromatic ring. wikipedia.orglibretexts.org It establishes a linear free-energy relationship described by the equation:

log(kₓ / k₀) = ρσ

where:

kₓ is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of a substituent. libretexts.org

ρ (rho) is the reaction constant, which measures the susceptibility of the reaction to the electronic effects of the substituents. wikipedia.org

By measuring the rate constants for a series of reactions with different meta- or para-substituted precursors to this compound and plotting log(kₓ/k₀) against the corresponding σ values, a Hammett plot is generated. walisongo.ac.id The slope of this plot gives the ρ value.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state of the rate-determining step. wikipedia.org

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state. youtube.com

The magnitude of ρ reflects the extent of charge development in the transition state. researchgate.netresearchgate.net A nonlinear Hammett plot can indicate a change in the reaction mechanism or rate-determining step as the substituents are varied. iitd.ac.in

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Substituted Ethyl Biaryl-2-carboxylates (Precursors to Substituted Fluorenones)

| Substituent (X) | Substituent Constant (σ) | Observed Rate Constant (kₓ) (s⁻¹) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.0005 | -0.60 |

| -CH₃ | -0.17 | 0.0008 | -0.40 |

| -H | 0.00 | 0.0020 | 0.00 |

| -Cl | 0.23 | 0.0055 | 0.44 |

| -NO₂ | 0.78 | 0.0450 | 1.35 |

This interactive table presents hypothetical data to illustrate the Hammett principle. The ρ value derived from a plot of this data would be positive, suggesting a buildup of negative charge in the transition state of the hydrolysis reaction.

Analysis of Elimination (E1, E2) Reaction Mechanisms and Kinetics of this compound Transformations

The study of elimination reactions in fluorene derivatives, which are structurally analogous to this compound, provides significant insights into the mechanistic pathways these transformations can undertake. The competition between bimolecular (E2) and unimolecular (E1 and E1cB) elimination reactions is highly dependent on the nature of the substrate, the leaving group, and the reaction conditions.

Mechanistic Investigations in Fluorene Systems

Research into the elimination reactions of 9-substituted fluorene derivatives has been pivotal in understanding the borderline between concerted (E2) and stepwise (E1cB and E1) mechanisms. For instance, in the presence of a strong base like sodium methoxide (B1231860) in methanol, the elimination mechanism for fluorene derivatives can shift based on the quality of the leaving group.

For derivatives with poor leaving groups, such as 9-(hydroxymethyl)fluorene, the reaction proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This stepwise process involves the initial deprotonation at the C9 position to form a stable fluorenyl carbanion, followed by the subsequent slow departure of the leaving group.

Conversely, for fluorene derivatives bearing better leaving groups (e.g., -Br, -Cl), the mechanism transitions to a concerted E2 pathway. In this mechanism, the removal of the C9-proton by the base and the departure of the leaving group occur in a single, concerted step. This is inferred from the observation that the rate of elimination for these substrates is significantly faster than the rate expected for the formation of the fluorenyl carbanion intermediate required for an E1cB mechanism.

The E1 mechanism, which involves the initial formation of a carbocation followed by deprotonation, is generally less favored for these substrates under these conditions. The stability of the fluorenyl carbanion makes the E1cB pathway a more likely competitor to the E2 mechanism than the traditional E1 pathway.

Kinetic Data and Research Findings

Kinetic studies provide quantitative evidence for the mechanistic shift. The rates of elimination for various 9-(X-methyl)fluorenes, where X is a leaving group, have been compared with the rates of ionization (tritium exchange) of related fluorene derivatives that represent the E1cB pathway.

The following table presents the observed second-order rate constants (k) for the elimination of 9-(X-methyl)fluorenes in methanolic sodium methoxide and the calculated rate constants for ionization, which represent the maximum possible rate for an E1cB mechanism.

Rate Constants for Elimination and Ionization of 9-(Substituted-methyl)fluorenes

| Substituent (X) in 9-(X-methyl)fluorene | Observed Elimination Rate Constant (kelim) / L mol-1 s-1 | Calculated Ionization Rate Constant (kion) / L mol-1 s-1 | Inferred Mechanism |

|---|---|---|---|

| -Br | 1.1 x 10-2 | 7.2 x 10-6 | E2 |

| -Cl | 1.9 x 10-3 | 7.2 x 10-6 | E2 |

| -OH | 7.2 x 10-6 | 7.2 x 10-6 | E1cB |

The data clearly indicates that for substrates with good leaving groups like bromide and chloride, the elimination rate is several orders of magnitude greater than the ionization rate. This discrepancy strongly supports a concerted E2 mechanism rather than a stepwise E1cB mechanism. For the 9-(hydroxymethyl)fluorene, the rates are identical, which is consistent with the rate-determining step being the formation of the carbanion, a hallmark of the E1cB pathway.

Furthermore, primary deuterium isotope effects provide additional mechanistic details. For both 9-(chloromethyl)fluorene (E2) and 9-(hydroxymethyl)fluorene (E1cB), the primary β-deuterium isotope effects (kH/kD) were found to be 6.4 and 6.5, respectively. These large values indicate that the C-H bond is significantly broken in the transition state of both the E2 and E1cB reactions.

Computational Chemistry and Theoretical Studies of Methylfluorenone Systems

Quantum Chemical Approaches

Quantum chemical methods are at the forefront of understanding the electronic nature of methylfluorenone. These calculations provide deep insights into the molecule's fluorescent properties, the distribution of its electrons, and the energetic landscapes of its chemical transformations.

The fluorescent and phosphorescent characteristics of fluorenone and its derivatives are of significant interest for applications in materials science and as molecular probes. doi.orgnycu.edu.tw Theoretical studies on fluorenone-alkynyl mercury complexes have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict their emission spectra. doi.org These calculations, which can be performed both in the gas phase and in solution, have shown that the emission properties are rooted in the fluorenone-based π → π* charge transfer. doi.org

For substituted fluorenones, such as those with methoxy (B1213986) groups, the position of the substituent plays a crucial role in modulating fluorescence and radiationless deactivation. rsc.orgresearchgate.net While substituents at the para positions have a minimal effect on the fluorescence quantum yield and lifetime, those at the meta positions can significantly alter these properties. rsc.orgresearchgate.net Specifically, 2-alkylfluorenones have been observed to be more intensely fluorescent than the parent fluorenone molecule and exhibit a red shift in their absorption spectra. nycu.edu.tw This suggests that a methyl substituent on the fluorenone core can tune its excited-state behavior.

A comprehensive investigation into the photophysics of a wide array of fluorenone derivatives has revealed that electron-donating groups tend to promote internal conversion, a radiationless deactivation pathway from the excited state. researchgate.net TD-DFT calculations have been successfully employed to reproduce experimental spectra of fluorenone derivatives, providing a theoretical basis for understanding these substituent effects. doi.org

Table 1: Calculated Emission Wavelengths (nm) for Fluorenone-Alkynyl Mercury Complexes using TD-DFT

| Compound | Fluorescent Emission (Gas Phase) | Phosphorescent Emission (Gas Phase) | Fluorescent Emission (CH2Cl2) | Phosphorescent Emission (CH2Cl2) |

| 1 | 543 | 725 | 573 | 755 |

| 2 | 565 | 760 | 595 | 790 |

| 3 | 589 | 800 | 619 | 830 |

| 4 | 580 | 785 | 610 | 815 |

| Data sourced from theoretical calculations on fluorenone derivatives. doi.org |

Density Functional Theory (DFT) and ab initio methods are workhorse techniques for probing the electronic structure and reactivity of molecules like this compound. DFT calculations, for instance, have been used to analyze the electronic distribution in fluorene-based systems, revealing insights into their frontier molecular orbitals (HOMO and LUMO). doi.org In a study of fluorenone and its reduced form, fluorenol, DFT calculations at the CAM-B3LYP/6-311+G level showed that fluorenol has a smaller HOMO-LUMO gap, suggesting better charge transport properties. researchgate.netnih.govnih.gov

The synthesis of various fluorenone derivatives, including those with methyl groups, often involves oxidation or cyclization reactions. rsc.orguni-muenchen.de For example, 3-methylfluorenone can be oxidized to fluorenone-3-carboxylic acid. rsc.org Theoretical methods are instrumental in understanding the mechanisms of such reactions. rsc.org Ab initio calculations have been employed to study the effects of antiaromaticity on the reactivity of fluorenyl carbocations, which can be intermediates in substitution reactions of fluorenol derivatives. rsc.org These computational studies have shown that the fluorenyl carbocation is significantly destabilized by antiaromaticity. rsc.org

Furthermore, DFT has been used to explore the electrical properties of novel synthesized thiosemicarbazones derived from fluorenone. researchgate.netnih.gov These studies compute various parameters to understand the stability of orbitals and potential non-linear optical properties. researchgate.netnih.gov

Table 2: Calculated HOMO-LUMO Gap (eV) for Fluorenone and Fluorenol

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorenone | -7.99 | -1.53 | 6.46 |

| Fluorenol | -7.56 | -1.65 | 5.91 |

| Calculations performed at the CAM-B3LYP/6-311+G level. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited states of molecules and predicting their absorption and emission spectra. doi.orgnih.gov It has been successfully applied to study the two-photon absorption properties of fluorene (B118485) and its derivatives, demonstrating how donor and acceptor groups can enhance these properties. nih.gov The choice of the DFT functional and basis set is crucial for obtaining results that accurately compare with experimental data. nih.gov For fluorenone-alkynyl mercury complexes, TD-DFT calculations have been shown to reproduce experimental spectra well, especially when combined with a Polarized-Continuum Model (PCM) to account for solvent effects. doi.org

While no specific studies utilizing the Similarity Transformed Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles (STEOM-DLPNO-CCSD) method on this compound have been identified, this advanced computational technique is designed for high-accuracy calculations of excited states in large molecules. It offers a balance between computational cost and accuracy, making it a promising tool for future, more detailed investigations into the photophysics of this compound and its derivatives.

The study of chemical reactions at a fundamental level often involves the calculation of potential energy surfaces (PESs), which map the energy of a system as a function of its geometry. These surfaces provide crucial information about reaction mechanisms, transition states, and product distributions. A key reaction for the synthesis of fluorenones is the oxidative cyclization of biphenyl (B1667301) derivatives. uni-muenchen.debeilstein-journals.orgnih.gov For instance, a hypothetical oxidative cyclization of an aminomethylated biphenyl to form fluorenone has been proposed, a process that could be rigorously studied through PES calculations. rsc.org

Computational studies have also shed light on the substitution reactions of fluorenyl alcohols, where the antiaromatic character of the fluorenyl carbocation intermediate plays a significant role. rsc.org These investigations rely on computational methods to understand the stability and reactivity of such intermediates, which are key features of the potential energy surface. rsc.org The synthesis of highly substituted fluorenones via TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls further highlights a class of reactions where PES calculations would be invaluable for elucidating the detailed mechanism. beilstein-journals.orgnih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods focus on the electronic structure at specific geometries, molecular dynamics simulations provide a view of how molecules move and change shape over time.

Computational Modeling of Spectroscopic Data

Computational modeling serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. nih.govprinceton.edu Methods rooted in density functional theory (DFT) have become particularly prominent for their balance of accuracy and computational efficiency, enabling the simulation of various spectra, including UV-Vis, NMR, and infrared (IR). nih.govyoutube.com

Theoretical Prediction and Interpretation of Spectroscopic Signatures

The spectroscopic signatures of a molecule are a direct consequence of its electronic structure and geometry. Quantum chemical calculations can predict the energy transitions that correspond to absorptions in different regions of the electromagnetic spectrum, providing a theoretical basis for interpreting experimental data.

UV-Vis Spectroscopy: The electronic absorption spectra of organic molecules like this compound are typically modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results, including the predicted maximum absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability), can be compared with experimental UV-Vis spectra to assign specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net For a hypothetical TD-DFT calculation on a this compound isomer, one would expect to see characteristic absorption bands arising from the fluorenone core, with the position and intensity of these bands modulated by the methyl group. However, specific TD-DFT studies yielding a publishable data table for this compound are not currently available.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govresearchgate.net These theoretical shielding values can be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations are invaluable for assigning complex spectra, verifying chemical structures, and studying conformational changes. mdpi.comnih.gov A GIAO-DFT study on this compound would predict the 1H and 13C chemical shifts for each unique nucleus in the molecule. The accuracy of these predictions depends on the chosen functional and basis set. nih.govnih.gov While this methodology is well-established, a specific data set for the calculated NMR shifts of this compound isomers is absent from the literature.

Hypothetical Data Table for Spectroscopic Predictions: While no specific data exists for this compound, a typical output from such a computational study would resemble the table below. The values are illustrative placeholders.

| Spectroscopic Parameter | Isomer (e.g., 2-Methylfluorenone) | Theoretical Value (Illustrative) | Method/Basis Set (Example) |

| UV-Vis λmax | 2-Methylfluorenone | 325 nm | TD-DFT/B3LYP/6-311+G(d,p) |

| 258 nm | TD-DFT/B3LYP/6-311+G(d,p) | ||

| 13C NMR δ (C=O) | 2-Methylfluorenone | 193.5 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |

| 1H NMR δ (CH3) | 2-Methylfluorenone | 2.45 ppm | GIAO-DFT/B3LYP/6-311+G(d,p) |

| Note: This table is for illustrative purposes only and does not represent actual published research data on this compound. |

Reaction Mechanism Prediction and Validation

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and reaction products, thereby elucidating complex reaction pathways without the need for direct experimental observation of transient species. nih.govrsc.org

Elucidation of Complex Reaction Pathways through Computational Methods

By calculating the energies of reactants, transition states, and products, computational methods can determine the activation barriers and reaction energies for various potential pathways. rsc.orgnih.gov This is crucial for understanding reaction selectivity and kinetics. For instance, studying the mechanism of a reaction involving this compound, such as its synthesis or degradation, would involve locating the transition state structures for each proposed elementary step. mdpi.com The relative energy barriers would indicate the most likely pathway the reaction will follow. Computational studies on bioorthogonal cycloadditions and enzyme catalysis demonstrate the power of these methods in unraveling intricate multi-step mechanisms. nih.govrsc.org Despite the potential for such analysis, no specific computational studies on the reaction mechanisms of this compound have been published.

Development and Application of Chemical Kinetic Models

Building on the elucidated reaction pathways, detailed chemical kinetic models can be developed. youtube.comresearchgate.net These models consist of a series of elementary reactions with their corresponding rate constants, which are often calculated using transition state theory combined with the computationally derived energetic data. researchgate.net Such models are essential for simulating the behavior of a chemical system over time under various conditions (e.g., temperature and pressure) and are widely used in fields like combustion chemistry and atmospheric science. polimi.itnih.gov A kinetic model for a process involving this compound, such as its thermal degradation, would allow for the prediction of product distributions and reaction rates. polimi.it The development of such a model requires extensive computational investigation of all plausible reaction channels, work that has not been specifically reported for this compound.

Advanced Applications of Methylfluorenone and Fluorenone Derivatives in Materials Science

Photoinitiator Chemistry in Polymerization Processes

Photoinitiators are molecules that, upon absorption of light, generate reactive species capable of initiating a polymerization reaction. cutm.ac.in Fluorenone derivatives have emerged as a versatile class of photoinitiators, adaptable to various polymerization mechanisms.

Role of Fluorenones as Photoinitiators in Photopolymerization

Fluorenone and its derivatives primarily function as Type II photoinitiators. nih.gov Unlike Type I initiators that undergo direct cleavage upon irradiation, Type II initiators, such as benzophenone (B1666685) or thioxanthone, require a co-initiator or hydrogen donor (e.g., tertiary amines) to generate the initiating free radicals. cutm.ac.innih.gov The process begins with the photoinitiator being excited to a triplet state by UV or visible light. In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: a ketyl radical from the fluorenone and an alkyl radical from the co-initiator. nih.gov The amino-substituted alkyl radical, in particular, is highly reactive and efficient at initiating the polymerization of monomers like acrylates. nih.gov This mechanism is fundamental to UV curing processes used in coatings, inks, and adhesives. cutm.ac.in

Development of Novel Photoinitiators with Enhanced Properties

Research has focused on modifying the fluorenone structure to create novel photoinitiators with superior properties. A notable advancement is the development of derivatives that absorb light in the visible spectrum, allowing for the use of safer, low-energy light sources like LEDs. researchgate.net

One successful strategy involves the fusion of a thioxanthone moiety to a fluorenone core, creating compounds like indeno[1,2-b]thioxanthene-7,13-dione (TX-FN). researchgate.net This modification results in a molecule with shifted absorption characteristics, making it a viable visible light initiator. researchgate.net Similarly, synthesizing thioxanthone derivatives with fluorene (B118485) groups, such as thioxanthone−fluorenecarboxylic acid (TX-FLCOOH), has produced efficient visible-light-absorbing photoinitiators. These novel compounds can function as one-component photoinitiators, where the hydrogen-donating group is part of the same molecule, or as part of a multi-component system. researchgate.net Studies have shown that these advanced initiators can be more effective than their parent compounds, leading to higher conversion rates in polymerization, even at low concentrations. researchgate.net

Mechanistic Studies of Radical, Cationic, and Anionic Photopolymerization Initiation

The versatility of fluorenone derivatives extends across different types of photopolymerization, each with a distinct initiation mechanism.

Radical Photopolymerization: This is the most common mechanism for fluorenone-based initiators. As described, it typically follows a Type II pathway where the photo-excited fluorenone derivative abstracts a hydrogen atom from a co-initiator (like an amine or thiol) to generate free radicals that initiate the chain reaction of acrylate (B77674) or methacrylate (B99206) monomers. researchgate.netnih.gov Electron Spin Resonance (ESR) spectroscopy has been used to confirm the formation of these initiating radicals. nih.gov

Cationic Photopolymerization: Fluorenone derivatives can also initiate cationic polymerization, though the mechanism is indirect. In this process, the fluorenone derivative acts as a photosensitizer. Upon absorbing light, it transfers energy to a co-initiator, typically an onium salt like a diaryliodonium or triarylsulfonium salt. nih.govmdpi.com This energy transfer causes the onium salt to decompose, generating a strong Brønsted acid. This photogenerated acid then initiates the polymerization of monomers such as epoxides, oxetanes, and vinyl ethers. mdpi.com This method, known as free-radical-promoted cationic photopolymerization, is advantageous because it is not inhibited by oxygen, unlike radical polymerization. mdpi.com

Anionic Photopolymerization: The use of fluorenone derivatives to directly photoinitiate anionic polymerization is not a widely documented or common mechanism. Anionic polymerization is typically initiated by strong nucleophiles like organolithium compounds (e.g., n-butyllithium) or alkali metals. acs.orgwikipedia.orglibretexts.org The process involves the addition of the nucleophilic initiator to a vinyl monomer, creating a propagating carbanion. libretexts.org While fluorenyl salts, such as fluorenyllithium, have been used as initiators in mechanistic studies of anionic polymerization, this involves the pre-formed anion rather than a photoinitiated event starting from a neutral fluorenone molecule. acs.org

Optoelectronic Materials and Devices

The inherent photophysical properties, high thermal stability, and good charge transport capabilities of fluorenes and fluorenones make them excellent building blocks for materials used in optoelectronic devices and advanced imaging applications. acs.org

Incorporation of Fluorenone Derivatives in Organic Light-Emitting Devices (OLEDs)

Fluorenone derivatives are extensively used in the fabrication of high-performance OLEDs. Their structural versatility allows them to be tailored for various roles within the device architecture, including as emitters, host materials, or electron-transporting layers. acs.org By modifying the substituents on the fluorenone core, researchers can fine-tune the material's energy levels (HOMO/LUMO), charge mobility, and emission color. acs.org

For instance, a study on four newly designed fluorenone-based derivatives demonstrated their high thermal stability (with decomposition temperatures between 271–395 °C) and suitable ionization potentials (5.11 to 5.41 eV) for use as emitters in OLEDs. When these materials were doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host, the resulting devices produced orange and red electroluminescence with a low turn-on voltage of 5.08 V, a maximum external quantum efficiency of 2.54%, and a maximum brightness of 7509 cd/m².

| Parameter | Value | Reference |

|---|---|---|

| Turn-on Voltage | 5.08 V | acs.org |

| Maximum External Quantum Efficiency (EQE) | 2.54% | acs.org |

| Maximum Brightness | 7509.14 cd/m² | acs.org |

| Maximum Current Efficiency | 15.73 cd/A | acs.org |

| Maximum Power Efficiency | 8.13 lm/W | acs.org |

| Electroluminescence Color | Orange to Red | acs.org |

Design and Development of Bioluminescent Probes for Imaging Applications

While the direct use of fluorenones in bioluminescent probes (which involve enzyme-substrate reactions like luciferase-luciferin) is not extensively documented, their core structure is highly valuable in the design of fluorescent probes for bio-imaging. acs.orgnih.gov These probes are crucial for visualizing biological processes and detecting specific analytes within living cells. acs.org

A key design strategy involves creating a Donor-Acceptor (D-A) architecture, where the electron-deficient fluorenone core acts as the acceptor and a signaling unit. acs.org For example, fluorescent sensors have been developed for the selective detection of iodide ions (I⁻). acs.org These sensors link the fluorenone core to a hydroxyl-substituted aromatic ring via a C=N bond. In the absence of iodide, the probe's fluorescence is low. Upon binding with iodide ions, processes like intramolecular charge transfer (ICT) and C=N isomerization are inhibited, leading to a significant enhancement in fluorescence emission. acs.org This "turn-on" response allows for sensitive detection and imaging of the target ion in live HeLa cells. acs.org

| Property | Sensor 1 | Sensor 2 | Reference |

|---|---|---|---|

| Quantum Yield (Φ) | 0.58 | 0.55 | acs.org |

| HOMO-LUMO Gap (eV) | 0.92 | 1.49 | acs.org |

| Detection Limit for I⁻ (nM) | 8.0 | 11.0 | acs.org |

| Binding Stoichiometry (Sensor:I⁻) | 1:2 | 1:2 | acs.org |

This approach highlights the potential of fluorenone derivatives in creating sophisticated tools for biomedical research, where their tunable photophysical properties can be harnessed for high-sensitivity imaging applications.

Integration in Advanced Functional Materials

The structural rigidity, aromatic nature, and versatile reactivity of the fluorenone core make it a valuable building block for advanced functional materials. By incorporating fluorenone and its derivatives, such as methylfluorenone, into larger molecular architectures like polymers, scientists can develop materials with tailored optical, electronic, and mechanical properties for a range of high-performance applications.

Research into Renewable Raw Materials and Lightweight Materials Utilizing Fluorenone Structures

The pursuit of a sustainable circular economy has spurred research into using renewable biomass as a feedstock for high-value chemicals and materials. acs.orgoxinst.com Lignin (B12514952), an abundant aromatic biopolymer and a major byproduct of the paper industry, stands out as a promising renewable source for aromatic compounds. oxinst.comspectraresearch.com These aromatic building blocks are foundational for creating advanced polymers, adhesives, and coatings. spectraresearch.com The chemical structure of lignin provides a potential pathway to synthesize fluorenone-like aromatic molecules, offering a green alternative to petroleum-based feedstocks for producing functional polymers. spectraresearch.comogc.co.jp

Fluorene-based polymers and copolymers are of significant interest for producing lightweight materials such as thermosetting plastics. nih.gov The inherent properties of the fluorene and fluorenone moiety, including thermal stability and processability, make them suitable for creating durable and lightweight composite materials. rsc.org For instance, fluorene derivatives are utilized to create optical plastics with high refractive indices and heat resistance, suitable for applications like lightweight camera lenses and display films. ogc.co.jp

Furthermore, biological pathways for producing fluorenone have been identified. For example, certain bacteria, such as Pseudomonas sp. strain F274, can metabolize fluorene into 9-fluorenone (B1672902). researchgate.net This biotransformation highlights a potential route for converting environmental polycyclic aromatic hydrocarbons into valuable chemical intermediates for material synthesis.

Applications in Energy Materials, including Solar Energy Conversion and Energy Storage

The unique electronic properties of the fluorenone core have positioned it as a critical component in the development of next-generation energy materials, particularly for solar energy conversion and electrical energy storage.

The performance of these materials is often evaluated by their energy levels (HOMO/LUMO), which determine their suitability for charge transport in a solar cell device.

Table 1: Properties of Example Fluorenone-Based Polymers for Organic Solar Cells This table is interactive. You can sort the data by clicking on the column headers.

| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Application |

|---|---|---|---|---|

| F1 | -5.18 | -3.19 | 1.99 | p-type semiconductor |

| F2 | -5.40 | -3.51 | 1.89 | p-type semiconductor |

Data sourced from a study on fluorenone-based conjugated polymers. rsc.org

In energy storage, fluorenone derivatives are being integrated into advanced battery technologies. A notable application is the use of 9-fluorenone lithium (FL-2Li) as a chemical prelithiation reagent for cathodes in anode-free lithium metal batteries. acs.org This reagent allows for a controlled and uniform insertion of lithium, which prevents structural degradation and significantly improves the battery's cycling stability, achieving 86.16% capacity retention after 100 cycles in one study. acs.org Additionally, a patent has been filed for a lithium-sulfur (Li-S) battery electrode composed of a nanocomposite containing poly(9,9-dioctylfluorene-co-fluorenone-co-methylbenzoic ester) (PFM), carbon nanotubes, and sulfur. labpartnering.org This design aims to mitigate common issues in Li-S batteries, such as the dissolution of polysulfides, to enhance cycling stability and coulombic efficiency. labpartnering.org Research has also demonstrated that fluorenone-based flow batteries, when enhanced with β-cyclodextrin, show improved rate capability and long-term cycling stability, running for over a year with minimal capacity loss in a laboratory setting. cyclodextrinnews.com

Nanoscale Characterization of this compound-Derived Materials Using Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale properties of advanced materials, including polymers and thin films derived from this compound and other fluorenone compounds. uchicago.eduazonano.com Unlike electron microscopy, AFM provides three-dimensional topographical images with high resolution without requiring a vacuum environment or conductive coatings, making it ideal for studying polymeric materials. youtube.com

AFM is used to perform a suite of measurements crucial for understanding and optimizing functional materials:

Surface Topography and Roughness: AFM generates high-resolution 3D maps of the material's surface. spectraresearch.comresearchgate.net This is critical for applications like solar cells, where the morphology of the active layer thin film directly impacts device efficiency. Parameters such as root-mean-square (RMS) roughness can be precisely quantified. researchgate.net

Phase Imaging: TappingMode AFM can be coupled with phase imaging to map variations in material properties like adhesion and viscoelasticity across a surface. azonano.com This technique is particularly powerful for visualizing the microphase or nanophase separation in block copolymers containing fluorenone units, revealing how different polymer blocks are organized. azonano.com This compositional mapping provides insights into the self-assembly of the material, which governs its bulk properties.

Nanomechanical Properties: AFM can probe mechanical properties at the nanoscale, including elastic modulus and hardness. numberanalytics.com By using a sharp probe to indent the surface, force-distance curves can be generated to extract quantitative mechanical data. oxinst.com This is vital for assessing the durability and reliability of lightweight materials and functional coatings under mechanical stress. nih.gov

For example, in studies of polymer thin films for electronics, AFM has been used to observe morphological changes, such as the formation of crystalline structures or crazes, under different conditions like thermal annealing or mechanical strain. youtube.comresearchgate.net This nanoscale information is essential for correlating the structure of fluorenone-derived materials with their ultimate performance in advanced applications.

Methylfluorenone in Advanced Organic Transformation Catalysis

Catalytic Roles in C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds represents a powerful strategy in synthetic organic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The fluorenone core, including its methylated derivatives, is often the target and product of such transformations, particularly those catalyzed by palladium.

Development and Mechanistic Studies of Palladium-Catalyzed C-H Bond Activation

Palladium-catalyzed C-H activation has emerged as a robust method for the synthesis of fluorene (B118485) and fluorenone derivatives. nih.govmdpi.com Research has demonstrated that the formation of the fluorenone skeleton can be achieved through intramolecular C-H activation, providing a direct route to this important structural motif.

One facile protocol for the synthesis of fluorene derivatives involves the palladium-catalyzed cyclization of 2′-halo-diarylmethanes through the activation of arylic C–H bonds. nih.gov These reactions proceed smoothly and are tolerant of both electron-rich and electron-deficient substrates, affording the corresponding fluorenes in good to excellent yields. nih.gov Further oxidation of the resulting fluorene derivatives can then yield the corresponding fluorenones.

A more direct approach to the fluorenone core involves a palladium-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids. organic-chemistry.org This process is initiated by the addition of the arylboronic acid to the aldehyde, followed by a cyclization step that proceeds via a C-H activation-oxidation sequence. organic-chemistry.org This method provides efficient access to a variety of substituted fluorenones. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov The cycle is generally understood to involve ligand-directed C-H activation to form a cyclopalladated intermediate, which is then oxidized to a Pd(IV) species, followed by reductive elimination to form the final product. nih.gov

The choice of ligands is crucial in these transformations, as they can influence the reactivity and selectivity of the catalyst. mdpi.com While direct use of methylfluorenone as a ligand is not extensively documented, the synthesis of the fluorenone structure itself is a key outcome of these mechanistic pathways.

Table 1: Palladium-Catalyzed Synthesis of Fluorenone Derivatives via C-H Activation

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2-Bromobenzaldehyde | Phenylboronic acid | Palladacycle | 9-Fluorenone (B1672902) | 85 | organic-chemistry.org |

| 2 | 2'-Iodo-diphenylmethane | - | Pd(OAc)₂ / PPh₃ | 9H-Fluorene | 92 | nih.gov |

| 3 | 2-Chlorobenzaldehyde | Naphthalene-2-boronic acid | Palladacycle | Benzo[b]fluoren-11-one | 78 | organic-chemistry.org |

This table presents selected examples of palladium-catalyzed reactions leading to the fluorenone core, illustrating the conditions and yields achieved.

Development of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability, making them highly desirable for industrial applications. Research into new solid-state catalysts has explored a variety of materials, with iron-based systems, metal-organic frameworks, and graphene-supported catalysts showing considerable promise.

Utilization of Iron-Based Catalysts for Diverse Organic Transformations

Iron is an attractive element for catalysis due to its low cost, low toxicity, and abundance. mdpi.comnih.gov Heterogeneous iron-based catalysts, often composed of iron oxides hybridized with support materials, have been developed for a wide range of organic transformations, including oxidation reactions and C-H activation. mdpi.comnih.gov These catalysts offer a sustainable alternative to those based on precious metals. mdpi.com

While specific studies detailing the impregnation or direct functionalization of iron-based catalysts with this compound are not prevalent, the known reactivity of the fluorenone carbonyl group suggests potential applications. For instance, iron catalysts are effective in various oxidation processes, and a fluorenone-modified catalyst could potentially influence the selectivity or activity in the oxidation of specific substrates through tailored surface interactions. The development of such specialized catalysts remains an area for future exploration.

Metal-Organic Frameworks (MOFs) as Versatile Heterogeneous Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Their high surface area, tunable porosity, and the potential for functionalization of both the metal nodes and organic linkers make them highly versatile heterogeneous catalysts. nih.govcapes.gov.br Iron-based MOFs, such as MIL-100(Fe), have been synthesized and shown to be effective catalysts for various reactions.

The incorporation of functional organic molecules like this compound into the structure of a MOF presents an intriguing strategy for creating tailored catalysts. This compound could potentially be used as a functional ligand during MOF synthesis or be encapsulated within the pores of a pre-existing MOF. Such an approach could introduce specific active sites, leading to catalysts with enhanced selectivity for certain organic transformations. For example, a MOF containing this compound might exhibit unique catalytic properties in condensation or oxidation reactions, leveraging the chemical characteristics of the fluorenone core within a well-defined, porous architecture.

Graphene-Supported Catalysts for Enhanced Reactivity

Graphene, with its unique two-dimensional structure and excellent electronic properties, has been extensively investigated as a support material for catalysts. Graphene-supported catalysts can exhibit enhanced reactivity and stability compared to their unsupported counterparts.

A notable application in the context of this compound is the aerobic oxidation of 9H-fluorenes to 9-fluorenones using a graphene-supported potassium hydroxide (B78521) (KOH) composite as a catalyst. acs.org This method has been successfully applied to the synthesis of 2-methylfluorenone from 2-methyl-9H-fluorene. acs.org The reaction proceeds at room temperature in N,N-dimethylformamide (DMF), and the graphene support is believed to greatly improve the dispersion and surface area of the alkaline catalyst, thereby increasing the reaction efficiency. acs.org This protocol is advantageous due to its simple work-up procedure and the ability to recycle and reuse both the solvent and the catalyst. acs.org

Table 2: Graphene-Supported Catalytic Oxidation for 2-Methylfluorenone Synthesis

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methyl-9H-fluorene | Graphene/KOH | DMF | Room Temp. | 10 | >95 | acs.org |

This table highlights the efficient synthesis of 2-methylfluorenone using a graphene-supported catalyst, demonstrating the enhanced reactivity of this system.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity. researchgate.netresearchgate.net this compound and its parent compound, 9-fluorenone, serve as valuable precursors for ligands used in homogeneous catalytic systems.